molecular formula C7H16N2O B8063904 (S)-3-Amino-N-isopropylbutanamide

(S)-3-Amino-N-isopropylbutanamide

Cat. No.: B8063904
M. Wt: 144.21 g/mol
InChI Key: UNSMDIXGGXNUNN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-N-isopropylbutanamide is a chiral amine derivative characterized by a four-carbon backbone (butanamide) with an amino group at the third carbon and an isopropyl substituent on the nitrogen atom. The (S)-configuration denotes its stereochemistry, which is critical for interactions in biological systems or asymmetric synthesis.

Properties

IUPAC Name

(3S)-3-amino-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)9-7(10)4-6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSMDIXGGXNUNN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-N-isopropylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-Aminobutanoic acid and isopropylamine.

    Amidation Reaction: The key step involves the amidation of (S)-3-Aminobutanoic acid with isopropylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure (S)-3-Amino-N-isopropylbutanamide.

Industrial Production Methods: In an industrial setting, the production of (S)-3-Amino-N-isopropylbutanamide may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-N-isopropylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-3-Amino-N-isopropylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (S)-3-Amino-N-isopropylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Key Features

Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Optical Activity ([α]°D) Source
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide Methyl group at C2, piperidinyl substituent C₁₆H₃₂N₄O Not provided 1401666-79-2 Not reported
(S)-2-Amino-N-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methylbutanamide Dihydrodioxin-benzyl substituent C₁₉H₂₇N₃O₃ Not provided 1307653-69-5 Not reported
(S)-2-Amino-N-isopropyl-N-(3-methoxybenzyl)-3-methylbutanamide 3-Methoxybenzyl substituent C₁₆H₂₆N₂O₂ 278.39 1354010-02-8 -4.2 (c 0.89, MeOH)
3-Chloro-N-phenyl-phthalimide (reference) Chlorine and phenyl substituents C₁₄H₈ClNO₂ 265.67 Not provided Not applicable

Key Differences and Implications

The dihydrodioxin-benzyl substituent in the analog from adds a fused oxygen-containing ring, which may improve solubility or metabolic stability compared to purely aliphatic chains.

Stereochemical Considerations All listed analogs retain the (S)-configuration at the amino-bearing carbon, crucial for enantioselective interactions. For example, the optical rotation ([α]°D = -4.2) reported for (S)-2-Amino-N-isopropyl-N-(3-methoxybenzyl)-3-methylbutanamide aligns with chiral amine derivatives used in drug discovery .

Functional Group Impact on Reactivity

  • The methyl group at C2 in and may sterically hinder interactions at binding sites, contrasting with the unsubstituted C3 in the target compound.
  • The piperidinyl substituent in introduces a secondary amine, enabling additional hydrogen bonding or salt bridge formation in biological systems.

pharmacological activity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.